Ethinylestradiol (CAS 57-63-6) is a synthetic derivative of the endogenous hormone 17β-estradiol, distinguished by the presence of a 17α-ethinyl group. This specific structural modification is central to its value proposition, as it sterically hinders enzymatic oxidation, thereby blocking the rapid first-pass metabolism that significantly limits the utility of orally administered estradiol. This results in substantially enhanced oral bioavailability and a longer elimination half-life, making it a highly potent and reliable estrogen receptor agonist for oral formulations and in-vitro assay systems requiring stable, long-term estrogenic activity.
Direct substitution of Ethinylestradiol with its parent compound, 17β-estradiol, fails in applications requiring oral administration due to estradiol's extensive first-pass metabolism, resulting in very low and highly variable systemic bioavailability (typically 2-10%). Procuring Mestranol, a prodrug, as a substitute introduces an additional, and potentially variable, metabolic conversion step, as it must be demethylated in the liver to the active Ethinylestradiol. Pharmacokinetic studies show that a 50 µg dose of Mestranol is required to achieve bioequivalence with a 35 µg dose of Ethinylestradiol, demonstrating a clear difference in potency on a weight-for-weight basis. Therefore, for applications demanding precise, potent, and direct estrogenic action with high oral activity, Ethinylestradiol is the required choice over its closest structural and metabolic relatives.
In vitro studies using isolated rat liver parenchymal cells demonstrated that Ethinylestradiol is significantly more potent at inducing nuclear translocation of the estrogen receptor than its parent compound, estradiol. To achieve an equivalent effect on receptor translocation, estradiol was required at an approximately 100-fold higher concentration than Ethinylestradiol (e.g., 10⁻⁵ M Estradiol was equivalent to 10⁻⁷ M Ethinylestradiol). This difference is attributed to the fact that estradiol is much more extensively metabolized by the liver cells into less active compounds during the incubation period compared to the metabolically robust Ethinylestradiol.
| Evidence Dimension | Concentration for equivalent estrogen receptor translocation |
| Target Compound Data | ~10⁻⁷ M (Ethinylestradiol) |
| Comparator Or Baseline | ~10⁻⁵ M (Estradiol) |
| Quantified Difference | Ethinylestradiol is ~100x more potent |
| Conditions | In vitro incubation with isolated rat liver parenchymal cells. |
This allows for the use of significantly lower concentrations in cell culture and other in-vitro systems to achieve a desired estrogenic response, reducing off-target effects and material costs.
The 17α-ethinyl group is the key structural feature that dramatically improves the oral utility of Ethinylestradiol over natural estradiol. This modification protects the molecule from extensive first-pass metabolism in the gut and liver. As a result, the oral bioavailability of Ethinylestradiol is approximately 38-48%, whereas the oral bioavailability of micronized estradiol is significantly lower, typically ranging from only 2% to 10%.
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 38–48% |
| Comparator Or Baseline | 2–10% (for Estradiol) |
| Quantified Difference | 4x to 24x higher bioavailability than estradiol |
| Conditions | Oral administration in humans. |
For developing oral dosage forms or conducting in vivo studies requiring oral gavage, Ethinylestradiol provides reliable and substantially higher systemic exposure compared to estradiol, ensuring consistent and reproducible results.
Ethinylestradiol exhibits well-characterized solubility in common organic solvents, facilitating reproducible stock solution preparation and formulation development. Its solubility is approximately 30 mg/mL in ethanol and 20 mg/mL in DMSO and DMF. In contrast, it is practically insoluble in water, with reported values around 4.83 mg/L. This solubility profile is critical for its use in both organic-phase synthesis reactions and for preparing concentrated stocks for dilution into aqueous buffers for biological assays, where a final solubility of ~0.125 mg/ml in a 1:7 ethanol:PBS solution can be achieved.
| Evidence Dimension | Solubility in Ethanol |
| Target Compound Data | ~30 mg/mL |
| Comparator Or Baseline | ~4 mg/mL (1 part in 250 for Progesterone, another steroid hormone) |
| Quantified Difference | Significantly higher solubility in ethanol compared to some other steroid hormones. |
| Conditions | Standard laboratory conditions. |
Predictable solubility in standard laboratory solvents ensures batch-to-batch consistency in experimental setups and simplifies the development of various dosage forms, from oral tablets to transdermal patches.
Thermal analysis shows Ethinylestradiol possesses good thermal stability, a critical parameter for pharmaceutical processing such as milling, blending, and tableting. The main decomposition process for the anhydrous form begins at approximately 177 °C. This is notably higher than the onset of decomposition for anhydrous 17β-estradiol, which begins around 191 °C but after a lower melting point near 180°C. Ethinylestradiol itself has a sharp melting point reported between 182-184 °C. This defined thermal behavior ensures the compound remains stable during standard manufacturing processes that may involve heat.
| Evidence Dimension | Onset of Thermal Decomposition (Anhydrous) |
| Target Compound Data | ~177 °C (main process starts) |
| Comparator Or Baseline | ~191 °C (first process starts for Estradiol) |
| Quantified Difference | Comparable high-temperature stability, with a distinct decomposition profile. |
| Conditions | Thermal analysis (TG/DTG/DSC) in an oxidative atmosphere. |
High thermal stability minimizes the risk of degradation during manufacturing and ensures the integrity and purity of the final product, which is crucial for both research reproducibility and pharmaceutical quality.
Given its high oral bioavailability (38-48%) compared to natural estradiol (<10%), Ethinylestradiol is the appropriate positive control and benchmark compound for the development and quality control of novel orally active estrogenic drugs.
The superior metabolic stability and high potency of Ethinylestradiol make it ideal for multi-day or multi-week cell-based assays. Its resistance to cellular metabolism ensures a more constant compound concentration in the culture medium compared to estradiol, leading to more reproducible and interpretable results in studies of estrogen receptor signaling.
As a compound with a well-documented pharmacokinetic profile and high oral activity, Ethinylestradiol serves as a reliable tool for in vivo studies in animal models. Its predictable absorption and metabolism are critical for establishing dose-response relationships and for validating new models of estrogen-dependent processes.
The stable steroid core and reactive hydroxyl groups of Ethinylestradiol make it a suitable starting material for the synthesis of novel estrogen derivatives, such as ester prodrugs or labeled probes for research applications. Its well-defined chemical properties provide a solid foundation for synthetic modifications.
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